molecular formula C16H14ClFOS B1327553 2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-34-2

2'-Chloro-4'-fluoro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1327553
CAS No.: 898780-34-2
M. Wt: 308.8 g/mol
InChI Key: GEYFMTYBIYTGPG-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFOS It is a member of the propiophenone family, characterized by the presence of a propiophenone core structure substituted with chloro, fluoro, and thiomethylphenyl groups

Scientific Research Applications

2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action for 2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone is not specified in the search results. Its effects would depend on its intended use, which is not provided .

Safety and Hazards

The safety data sheet (SDS) for 2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone can be viewed and downloaded for free at Echemi.com . The SDS contains important information about the hazards, protective measures, and safety precautions for handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propiophenone core can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-4’-fluoro-3-(4-thiomethylphenyl)propiophenone
  • 2’-Chloro-4’-fluoro-3-(3-thiomethylphenyl)propiophenone

Uniqueness

2’-Chloro-4’-fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. The presence of both chloro and fluoro groups, along with the thiomethylphenyl moiety, provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(18)10-14(13)17/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFMTYBIYTGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644340
Record name 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-34-2
Record name 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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